molecular formula C12H18ClNO2S B2634038 4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide;hydrochloride CAS No. 2567495-23-0

4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide;hydrochloride

Cat. No. B2634038
CAS RN: 2567495-23-0
M. Wt: 275.79
InChI Key: LEHDKWHZRDILNN-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide;hydrochloride, also known as MTM, is a synthetic compound that belongs to the class of thiazine derivatives. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Scientific Research Applications

Synthesis of Biologically Active Compounds

A study by Zia-ur-Rehman et al. (2009) detailed a facile synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides. This synthesis process starts with ultrasonic mediated N-alkylation and leads to compounds with antibacterial and DPPH radical scavenging activities Zia-ur-Rehman et al., 2009.

Heterocyclic Chemistry

The chemistry of substituted thiazinanes and their derivatives has been reviewed, highlighting their importance in heterocyclic chemistry and potential drug applications, including anti-HIV and analgesic activities Hassan et al., 2020.

Antimicrobial Agents

Another research by Ahmad et al. (2011) focuses on microwave-assisted synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides as anti-microbial agents. These compounds were synthesized from sodium saccharin and showed moderate to significant anti-microbial activities Ahmad et al., 2011.

Monoamine Oxidase Inhibitors

Further, Ahmad et al. (2018) reported the synthesis, characterization, and evaluation of monoamine oxidase inhibition activities of novel 2,1-benzothiazine-2,2-dioxide derivatives. The study outlines a synthetic plan and biological evaluation, indicating competitive inhibition profiles and selectivity towards MAO-A Ahmad et al., 2018.

Synthetic Methodologies

Research by Takahashi et al. (1996) demonstrated the synthesis of tetrahydro-4H-1,4-thiazin-3-one 1,1-dioxides from methyl (styrylsulfonyl)acetate, expanding the synthetic methodologies available for thiazinane dioxides and their derivatives Takahashi et al., 1996.

properties

IUPAC Name

4-[(4-methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c1-11-2-4-12(5-3-11)10-13-6-8-16(14,15)9-7-13;/h2-5H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHDKWHZRDILNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCS(=O)(=O)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylphenyl)methyl]-1lambda6-thiomorpholine-1,1-dione hydrochloride

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